molecular formula C11H10F6O B15321153 (R)-1-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol

Cat. No.: B15321153
M. Wt: 272.19 g/mol
InChI Key: FNWIBQBQHAEDEO-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol is a chiral compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring and a secondary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol typically involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. This process can be catalyzed by whole cells of Trichoderma asperellum using ethanol and glycerol as dual cosubstrates for cofactor recycling . The reaction conditions are optimized to achieve high enantioselectivity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar biocatalytic processes, scaled up to meet commercial demand. The use of biocatalysts offers advantages such as mild reaction conditions, high specificity, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The ketone can be reduced back to the alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3,5-bis(trifluoromethyl)acetophenone.

    Reduction: (2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism of action of (2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol is unique due to its specific chiral configuration and the presence of two trifluoromethyl groups

Properties

Molecular Formula

C11H10F6O

Molecular Weight

272.19 g/mol

IUPAC Name

(2R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C11H10F6O/c1-6(18)2-7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,2H2,1H3/t6-/m1/s1

InChI Key

FNWIBQBQHAEDEO-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O

Canonical SMILES

CC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.